molecular formula C10H19NO9 B563774 Isofagomine D-Tartrate CAS No. 957230-65-8

Isofagomine D-Tartrate

Cat. No. B563774
M. Wt: 297.3
InChI Key: ULBPPCHRAVUQMC-RWOHWRPJSA-N
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Description

Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme . It has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .


Synthesis Analysis

The synthesis of Isofagomine D-Tartrate has been demonstrated in the context of the synthesis of D- as well as L-glucose type iminosugars (isofagomines) .


Molecular Structure Analysis

The molecular formula of Isofagomine D-Tartrate is C10H19NO9 . Its average mass is 297.259 Da and its monoisotopic mass is 297.105988 Da .


Chemical Reactions Analysis

Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .


Physical And Chemical Properties Analysis

Isofagomine D-Tartrate has a molecular formula of C6H13NO3 • C4H6O6 and a formula weight of 297.3 . It is soluble in DMSO: 2 mg/ml and PBS (pH 7.2): 5 mg/ml .

Scientific Research Applications

Application 1: Gaucher Disease Research

  • Summary of the Application : Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase .
  • Methods of Application : Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .
  • Results or Outcomes : Isofagomine D-Tartrate has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .

Application 2: Parkinson’s Disease Research

  • Summary of the Application : Isofagomine D-Tartrate has been identified as a potential therapeutic agent in the context of Parkinson’s disease, which is a neurodegenerative disorder .
  • Methods of Application : Similar to its application in Gaucher disease research, Isofagomine D-Tartrate acts as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .

Safety And Hazards

Isofagomine D-Tartrate may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Future Directions

Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of Isofagomine D-Tartrate in therapeutic applications.

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPPCHRAVUQMC-AWUBODBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919444
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isofagomine D-Tartrate

CAS RN

919364-56-0
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
13
Citations
YL Molina, D García-Seisdedos, B Babiy, M Lerma… - Biomedicines, 2022 - mdpi.com
… U18666A for 16 h with or without rottlerin (5 µM and 10 µM) or 50 µM ML266, or supplemented with or without 5 µM rottlerin in combination with or without 2 µM isofagomine D-tartrate (…
Number of citations: 0 www.mdpi.com
A Sanchez-Martinez, M Beavan, ME Gegg, KY Chau… - Scientific reports, 2016 - Springer
GBA gene mutations are the greatest cause of Parkinson disease (PD). GBA encodes the lysosomal enzyme glucocerebrosidase (GCase) but the mechanisms by which loss of GCase …
Number of citations: 0 link.springer.com
A Sanders, H Hemmelgarn, HL Melrose, L Hein… - Blood Cells, Molecules …, 2013 - Elsevier
… Isofagomine d-tartrate was administered subcutaneously at a dose of 20 mg/kg of body weight for 14 days at a concentration of 4 mg/ml in 0.9% saline. Both compounds were prepared …
Number of citations: 0 www.sciencedirect.com
K Harzer, Y Blech-Hermoni, E Goldin… - Biochemical and …, 2012 - Elsevier
… The following reagents were procured from commercial sources: isofagomine d-tartrate (No. I816010, Toronto Research Chemicals, Toronto, Canada), sodium taurocholate (No. 86340 …
Number of citations: 0 www.sciencedirect.com
AS Paparella, BL Aboulache, RK Harijan… - Nature …, 2021 - nature.com
… Isofagomine D-tartrate was purchased from Carbosynth. Deoxynojirimycin, castanopermine, swainsonine and australine hydrochloride were purchased from GlycoFine chemicals. D-…
Number of citations: 0 www.nature.com
T Castellan, V Garcia, F Rodriguez, I Fabing… - Organic & …, 2020 - pubs.rsc.org
… The iminosugar Plicera® (isofagomine D-tartrate) was developed against GD but failed in phase II clinical trials in 2009 due to lack of significant clinical improvement. The non-…
Number of citations: 0 pubs.rsc.org
G Pampalone, S Grottelli, L Gatticchi… - Frontiers in Bioscience …, 2021 - imrpress.com
… Tested in patients with the commercial name of Plicera®(isofagomine D-tartrate), isofagomine showed efficacy in phase I trials, but then failed in phase II trials, which did not reveal …
Number of citations: 0 www.imrpress.com
O Motabar, E Goldin, W Leister, K Liu… - Analytical and …, 2012 - Springer
… The glucocerebrosidase inhibitors, N-nonyl-deoxynojirimycin (NN-DNJ) and isofagomine d-tartrate, were purchased from Sigma-Aldrich and Toronto Research Chemicals (Toronto, …
Number of citations: 0 link.springer.com
M Nakajima, N Tanaka, N Furukawa, T Nihira… - Scientific reports, 2017 - nature.com
… In order to understand the substrate recognition mechanism, the crystal structures of LpSOGP in complexes with G1P, Sop 2 (with isofagomine d-tartrate (IFG) and (NH 4 ) 2 SO 4 ), and …
Number of citations: 0 www.nature.com
JM Mc Donald, D Krainc - Annual review of medicine, 2017 - annualreviews.org
… Isofagomine D-tartrate (Amicus Therapeutics) was an example of an inhibitory chaperone that showed promise as a therapy given its high affinity for GCase (18 nM at pH 7.3) and its …
Number of citations: 0 www.annualreviews.org

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